2-(allylthio)-1,5-di-p-tolyl-1H-imidazole 2-(allylthio)-1,5-di-p-tolyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1206996-37-3
VCID: VC6922930
InChI: InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C
Molecular Formula: C20H20N2S
Molecular Weight: 320.45

2-(allylthio)-1,5-di-p-tolyl-1H-imidazole

CAS No.: 1206996-37-3

Cat. No.: VC6922930

Molecular Formula: C20H20N2S

Molecular Weight: 320.45

* For research use only. Not for human or veterinary use.

2-(allylthio)-1,5-di-p-tolyl-1H-imidazole - 1206996-37-3

Specification

CAS No. 1206996-37-3
Molecular Formula C20H20N2S
Molecular Weight 320.45
IUPAC Name 1,5-bis(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Standard InChI InChI=1S/C20H20N2S/c1-4-13-23-20-21-14-19(17-9-5-15(2)6-10-17)22(20)18-11-7-16(3)8-12-18/h4-12,14H,1,13H2,2-3H3
Standard InChI Key MQPGXEFKJYDGTI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC=C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Allylthio)-1,5-di-p-tolyl-1H-imidazole (CAS 1206996-37-3) belongs to the 1,5-diarylimidazole family, featuring:

  • Molecular formula: C₂₀H₂₀N₂S

  • Molecular weight: 320.5 g/mol

  • IUPAC name: 1,5-bis(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole

The crystal structure remains unresolved, but computational models predict a planar imidazole core with dihedral angles of 15–25° between the aryl rings and the heterocycle . The allylthio moiety introduces conformational flexibility, enabling potential interactions with biological targets through sulfur-mediated hydrogen bonding and π-alkyl interactions .

Synthetic Methodologies

Core Imidazole Formation

The 1,5-di-p-tolylimidazole backbone is typically constructed via:

  • Van Leusen Reaction: Using p-tolualdehyde and TosMIC (toluenesulfonyl methyl isocyanide) in DMF at 80°C (yield: 68–72%)

  • Multi-component Condensation: Involving ammonium acetate, p-tolualdehyde, and α-keto esters under microwave irradiation (15 min, 120°C)

Allylthio Functionalization

Post-synthetic modification introduces the allylthio group through:

  • Nucleophilic Substitution: Reacting 2-chloro-1,5-di-p-tolyl-1H-imidazole with allyl mercaptan in THF using K₂CO₃ as base (12 hr, reflux, yield: 58%)

  • Thiol-ene Click Chemistry: Utilizing UV-initiated radical addition between 2-mercaptoimidazole derivatives and allyl bromide

Table 1: Optimization of Allylthio Incorporation

ConditionSolventTemperatureTimeYield (%)
K₂CO₃, THFTHFReflux12 hr58
DBU, DCMDCMRT24 hr42
Microwave (300 W)EtOH80°C45 min67

Data adapted from

Physicochemical Properties

Thermodynamic Parameters

Experimental determinations are sparse, but QSPR models predict:

  • LogP: 4.2 ± 0.3 (indicative of high lipophilicity)

  • Aqueous solubility: 12.7 μg/mL at pH 7.4

  • Melting point: Estimated 189–192°C (DSC extrapolation)

Stability Profile

  • Photostability: <5% degradation after 48 hr under UV-A exposure

  • Hydrolytic Stability: t₁/₂ = 34 hr in PBS (pH 7.4, 37°C)

Biological Activity and Mechanisms

COX-2 Inhibition

Structural analogs demonstrate potent cyclooxygenase-2 (COX-2) inhibition:

  • IC₅₀: 3.3 nM against LPS-induced PGE₂ in RAW 264.7 cells

  • Selectivity: >1000-fold preference over COX-1

The allylthio group enhances binding to the COX-2 hydrophobic pocket through:

  • Van der Waals interactions with Val349

  • Sulfur-mediated hydrogen bonding to Tyr355

Cytotoxic Effects

Preliminary MTT assays show selective activity against cancer lines:

Table 2: Cytotoxicity Profile (48 hr exposure)

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-7 (breast)18.26.7
A549 (lung)23.15.2
HEK293 (normal)>100-

Data from

Pharmacokinetic Considerations

Metabolic Pathways

In vitro hepatocyte studies identify primary metabolites:

  • S-oxidation: 2-(allylsulfinyl) derivative (major, 62% of dose)

  • N-demethylation: 1-(4-hydroxyphenyl) analog (minor, 8%)

Plasma Protein Binding

Equilibrium dialysis shows 89.3% binding to human serum albumin, with:

  • Kd: 2.4 × 10⁻⁵ M

  • Binding site: Sudlow site I (warfarin site)

Applications in Drug Development

Lead Optimization Strategies

Recent patents highlight derivatization approaches:

  • US20240208976A1: Fluorinated analogs for improved BBB penetration

  • WO202318652A1: PEG-ylated prodrugs enhancing aqueous solubility

Formulation Challenges

Addressing low bioavailability (F = 22% in rats) through:

  • Nanoemulsions: 150 nm droplets with 4.8-fold AUC increase

  • Cyclodextrin Complexation: HP-β-CD inclusion complexes (K = 412 M⁻¹)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator